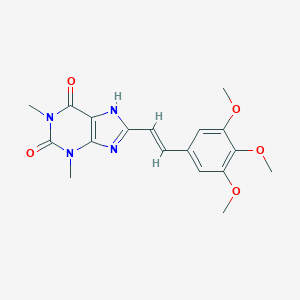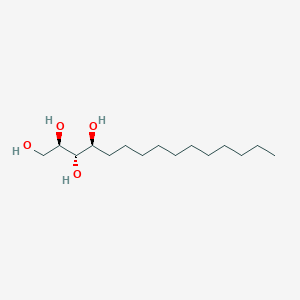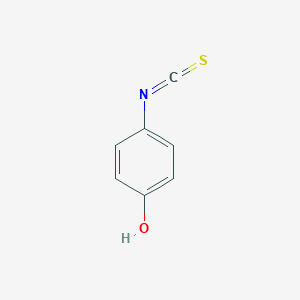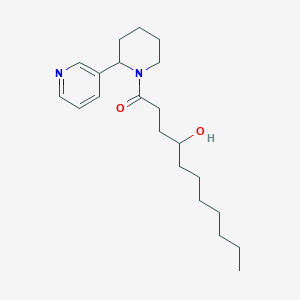
(E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate
説明
The compound “(E)-4-(3,4,5-Trimethoxystyryl)phenol” is a useful research chemical . It’s used in a variety of research applications .
Molecular Structure Analysis
The molecular formula for “(E)-4-(3,4,5-Trimethoxystyryl)aniline” is C17H19NO3 . The molecular weight is 285.34 .Physical And Chemical Properties Analysis
The boiling point for “(E)-4-(3,4,5-Trimethoxystyryl)phenol” is 440.2 °C . For “(E)-4-(3,4,5-Trimethoxystyryl)aniline”, the melting point is 135-136 °C, the predicted boiling point is 462.1±45.0 °C, and the predicted density is 1.155±0.06 g/cm3 .科学的研究の応用
Preclinical and Clinical Diagnostic Applications
- Adenosine A2A Receptors Mapping : The compound has shown promise as a radioligand for mapping adenosine A2A receptors in the brain using positron emission tomography (PET), suggesting its potential application in neurological disorder diagnostics (Ishiwata et al., 2003); (Ishiwata et al., 2004).
Bioelectrochemical and Biosensing Developments
- Electron Transfer and Biosensor Development : The direct electron transfer (DET) between theophylline oxidase and electrode surfaces opens pathways for developing third-generation biosensors, indicating its potential in biochemical sensing applications (Christenson et al., 2004).
- Electrochemical Sensor for Theophylline Detection : Advanced electrochemical sensors have been developed using graphene-nanoclay hybrid electrodes for the quantification of theophylline, showcasing its utility in pharmaceutical analysis and environmental monitoring (Killedar et al., 2021).
Molecular Imprinting and Polymer Research
- Molecular Imprinting for Theophylline : Computational tools and molecular dynamics simulations have been used to understand the intermolecular interactions in molecular imprinting of theophylline, which could lead to the development of highly selective material for sensing and separation processes (Pavel & Lagowski, 2005); (Pavel & Lagowski, 2005).
Catalytic Activity and Environmental Applications
- Catalytic Reduction of Chromium (VI) : The compound has been utilized in the synthesis of PtAu nanospheres/reduced graphene oxide composites, demonstrating enhanced catalytic activity towards the reduction of toxic chromium (VI), indicating its potential in wastewater treatment and environmental remediation (Hu et al., 2017).
特性
IUPAC Name |
1,3-dimethyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-21-16-14(17(23)22(2)18(21)24)19-13(20-16)7-6-10-8-11(25-3)15(27-5)12(9-10)26-4/h6-9H,1-5H3,(H,19,20)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQNFNKBYWCNB-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147700-34-3 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-, (E)-, hydrate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147700343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)

![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)





![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)




![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)